Fabp-IN-1

Description

BenchChem offers high-quality Fabp-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fabp-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

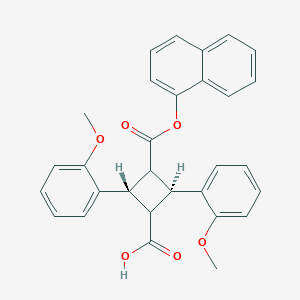

Structure

3D Structure

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S,4S)-2,4-bis(2-methoxyphenyl)-3-naphthalen-1-yloxycarbonylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C30H26O6/c1-34-22-15-7-5-13-20(22)25-27(29(31)32)26(21-14-6-8-16-23(21)35-2)28(25)30(33)36-24-17-9-11-18-10-3-4-12-19(18)24/h3-17,25-28H,1-2H3,(H,31,32)/t25-,26-,27?,28?/m0/s1 |

InChI Key |

IAFLZFHYXQXZKM-DZKOAGKBSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2C([C@@H](C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |

Canonical SMILES |

COC1=CC=CC=C1C2C(C(C2C(=O)OC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Fabp-IN-1: A Potent and Selective Inhibitor of Adipocyte Fatty Acid-Binding Protein 4 (FABP4)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fabp-IN-1, also known as a-FABP-IN-1 and referred to in initial discovery literature as Compound 5g, is a potent and highly selective small molecule inhibitor of human adipocyte fatty acid-binding protein (a-FABP), more commonly known as FABP4. Fatty acid-binding proteins (FABPs) are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic ligands. FABP4, in particular, is predominantly expressed in adipocytes and macrophages and has been implicated in various metabolic and inflammatory diseases, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. The development of selective FABP4 inhibitors like Fabp-IN-1 presents a promising therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of Fabp-IN-1, including its binding affinity, selectivity, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action

Fabp-IN-1 is a pyrazole-based aromatic compound that acts as a competitive inhibitor of FABP4. It binds to the hydrophobic binding pocket of the FABP4 protein, thereby preventing the binding and transport of endogenous fatty acids. By inhibiting FABP4, Fabp-IN-1 can modulate lipid metabolism and inflammatory signaling pathways. A key demonstrated downstream effect of Fabp-IN-1 is the inhibition of pro-inflammatory cytokine production in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]

Quantitative Data

The binding affinity and selectivity of Fabp-IN-1 have been characterized, highlighting its potency and specificity for FABP4.

| Target | Ligand | Ki (nM) | Selectivity Notes | Reference |

| Human a-FABP (FABP4) | Fabp-IN-1 | < 1.0 | [1] | |

| Human h-FABP (FABP3) | Fabp-IN-1 | > 50,000 | No inhibition observed at a concentration of 50 µM. | [1] |

| Human FABP1 | Fabp-IN-1 | Data not available | ||

| Human FABP2 | Fabp-IN-1 | Data not available | ||

| Human FABP5 | Fabp-IN-1 | Data not available | ||

| Human FABP7 | Fabp-IN-1 | Data not available |

Note: A comprehensive selectivity profile of Fabp-IN-1 against a wider range of FABP isoforms is not currently available in the public literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize Fabp-IN-1. While the precise details from the original discovery publication are not fully available, these protocols are based on established and widely used methods for evaluating FABP inhibitors.

Competitive Fluorescence Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of Fabp-IN-1 for FABP isoforms. It relies on the displacement of a fluorescent probe from the FABP binding pocket by the inhibitor.

Materials:

-

Recombinant human FABP4 and other FABP isoforms

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid - ANS)

-

Fabp-IN-1

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a stock solution of Fabp-IN-1 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of the recombinant FABP protein (e.g., 100 nM) and the fluorescent probe (e.g., 1 µM ANS) to the assay buffer.

-

Add serial dilutions of Fabp-IN-1 to the wells. Include control wells with no inhibitor (maximum fluorescence) and wells with a known saturating concentration of a non-fluorescent ligand or no protein (background fluorescence).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen probe (for ANS, excitation ~380 nm, emission ~480 nm).

-

The decrease in fluorescence intensity is proportional to the displacement of the probe by Fabp-IN-1.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd,probe), where [Probe] is the concentration of the fluorescent probe and Kd,probe is its dissociation constant.

Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

This cell-based assay evaluates the functional effect of Fabp-IN-1 on the inflammatory response.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Fabp-IN-1

-

ELISA kits for TNF-α and IL-6

-

24-well cell culture plates

Procedure:

-

Seed RAW 264.7 macrophages in 24-well plates at a density of approximately 2 x 105 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Fabp-IN-1 (or vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours) to induce cytokine production.

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Determine the dose-dependent inhibition of cytokine production by Fabp-IN-1 and calculate the IC50 values.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of Fabp-IN-1 in inhibiting LPS-induced inflammation.

Experimental Workflow

Caption: Workflow for characterizing Fabp-IN-1's binding and functional activity.

Conclusion

Fabp-IN-1 is a valuable research tool for investigating the roles of FABP4 in metabolic and inflammatory diseases. Its high potency and selectivity for FABP4 over FABP3 make it a superior probe compared to less selective inhibitors. The experimental protocols provided herein offer a framework for researchers to independently verify its activity and explore its effects in various in vitro and in vivo models. Further studies are warranted to establish a complete selectivity profile against all human FABP isoforms and to fully elucidate the therapeutic potential of targeting FABP4 with inhibitors like Fabp-IN-1.

References

The Discovery and Synthesis of Novel FABP Inhibitors: A Technical Guide

Abstract

Fatty Acid-Binding Proteins (FABPs) are a class of intracellular lipid-binding proteins that play a pivotal role in lipid metabolism and signaling. Their involvement in a myriad of pathological conditions, including metabolic diseases, inflammation, and cancer, has positioned them as attractive therapeutic targets. This technical guide provides an in-depth overview of the discovery and synthesis of novel FABP inhibitors. It covers the key signaling pathways, detailed experimental protocols for inhibitor characterization, and a summary of quantitative data for representative inhibitors. This document is intended for researchers, scientists, and drug development professionals in the field.

Introduction to Fatty Acid-Binding Proteins (FABPs)

FABPs are small, approximately 15 kDa proteins that belong to the intracellular lipid-binding protein (iLBP) family.[1][2] They are responsible for the transport of fatty acids and other lipophilic substances from the cell membrane to various intracellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum.[1] This trafficking function allows FABPs to modulate a variety of cellular processes, from gene expression to metabolic and inflammatory signaling pathways. Several isoforms of FABPs have been identified, each with a distinct tissue distribution and physiological role. This guide will focus on FABP4 and FABP5, two of the most extensively studied isoforms in the context of drug discovery.

Key Signaling Pathways Involving FABPs

FABPs are integral components of several signaling cascades, primarily by delivering fatty acid ligands to nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).

FABP4 Signaling in Metabolic Disease

FABP4 is highly expressed in adipocytes and macrophages and is a key regulator of insulin resistance and atherosclerosis.[3] In adipocytes, FABP4 modulates lipolysis and inflammatory responses.[4] In macrophages, it is involved in foam cell formation and the inflammatory cascade.[5] The inhibition of FABP4 has been shown to be a promising therapeutic strategy for metabolic and cardiovascular diseases.[3][6]

FABP5 Signaling in Cancer

FABP5 is overexpressed in several cancers, including prostate and breast cancer, where it is associated with poor prognosis.[7] It promotes cancer cell proliferation, invasion, and survival by transporting fatty acids to activate PPARγ.[8][9] The FABP5-PPARγ signaling axis upregulates pro-tumoral genes, making FABP5 a compelling target for cancer therapy.[7][8]

Discovery of Novel FABP Inhibitors

The discovery of small molecule inhibitors of FABPs has been a major focus of academic and industrial research. High-throughput screening (HTS) and structure-based drug design have led to the identification of several classes of potent and selective FABP inhibitors.

Experimental Workflow for Inhibitor Discovery

A typical workflow for the discovery and characterization of novel FABP inhibitors involves several stages, from initial screening to in vivo validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification and Characterization of a Small Molecule Inhibitor of Fatty Acid Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. FABP5 as a novel molecular target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid-binding protein 5 (FABP5)-related signal transduction pathway in castration-resistant prostate cancer cells: a potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

The Specificity and Selectivity Profile of FABP-IN-1: An In-depth Technical Guide

Disclaimer: No public domain information is available for a compound designated "Fabp-IN-1." This guide will therefore focus on a well-characterized, potent, and selective Fatty Acid-Binding Protein 4 (FABP4) inhibitor, BMS309403 , as a representative molecule to illustrate the target specificity and selectivity profile of a FABP inhibitor. The data and methodologies presented herein are based on publicly available research on BMS309403 and serve as a comprehensive example for researchers, scientists, and drug development professionals.

Introduction

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate fatty acid uptake, transport, and metabolism. Among the different isoforms, FABP4, also known as adipocyte FABP (A-FABP) or aP2, is predominantly expressed in adipocytes and macrophages. Its involvement in metabolic and inflammatory pathways has made it a compelling therapeutic target for conditions such as type 2 diabetes, atherosclerosis, and non-alcoholic fatty liver disease.

This technical guide provides a detailed overview of the target specificity and selectivity profile of the representative FABP4 inhibitor, BMS309403. It includes quantitative binding data, detailed experimental methodologies for assessing target engagement and selectivity, and an exploration of the key signaling pathways modulated by FABP4 inhibition.

Target Specificity and Selectivity Profile of BMS309403

BMS309403 is a potent and selective inhibitor of FABP4. Its specificity is primarily directed towards FABP4, with significantly lower affinity for other FABP isoforms, such as FABP3 (heart type) and FABP5 (epidermal type).

Quantitative Binding Affinity

The binding affinity of BMS309403 to various FABP isoforms has been determined using ligand displacement assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with a lower Ki value indicating a higher affinity.

| Target | Ki (nM) | Selectivity vs. FABP4 |

| FABP4 | < 2 | - |

| FABP3 | 250 | > 125-fold |

| FABP5 | 350 | > 175-fold |

Off-Target Profile

While BMS309403 demonstrates high selectivity for FABP4 within the FABP family, some off-target effects have been reported. Notably, at higher concentrations, BMS309403 can activate the AMP-activated protein kinase (AMPK) signaling pathway, independent of its FABP4 inhibitory activity.[1] This off-target activity is an important consideration in the interpretation of in vitro and in vivo studies. Additionally, some in vitro studies have suggested potential acute cardiac depressant effects.[1]

Experimental Protocols

Determining the target specificity and selectivity of a compound like BMS309403 involves a variety of biophysical and cell-based assays. Below are the detailed methodologies for key experiments.

Ligand Displacement Assay

This assay is used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescent probe from the ligand-binding pocket of the target protein.

Principle: The fluorescent probe, such as 1,8-anilinonaphthalene-1-sulfonic acid (1,8-ANS), binds to the hydrophobic pocket of FABP4, resulting in a significant increase in fluorescence. A competitive inhibitor will displace the probe, leading to a decrease in the fluorescence signal. The concentration of the inhibitor that causes a 50% reduction in the fluorescent signal (IC50) is determined and can be used to calculate the inhibition constant (Ki).

Protocol:

-

Reagents:

-

Recombinant human FABP4 protein

-

1,8-ANS fluorescent probe

-

Test compound (BMS309403)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

-

Procedure:

-

A solution of recombinant FABP4 is prepared in the assay buffer.

-

1,8-ANS is added to the FABP4 solution and incubated to allow for binding, resulting in a stable fluorescent signal.

-

The test compound is serially diluted to a range of concentrations.

-

The serially diluted test compound is added to the FABP4/1,8-ANS complex.

-

The mixture is incubated to reach equilibrium.

-

The fluorescence intensity is measured using a fluorometer (excitation ~350 nm, emission ~460 nm).

-

The data is plotted as fluorescence intensity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a biophysical technique used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: The assay monitors the thermal unfolding of a protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that preferentially binds to hydrophobic regions of the protein. As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, resulting in a sharp increase in fluorescence. The midpoint of this transition is the melting temperature (Tm). A shift in Tm (ΔTm) in the presence of a ligand indicates a direct interaction.

Protocol:

-

Reagents:

-

Recombinant human FABP4 protein

-

SYPRO Orange fluorescent dye

-

Test compound (BMS309403)

-

Assay buffer (e.g., PBS)

-

-

Procedure:

-

A master mix of FABP4 protein and SYPRO Orange dye is prepared in the assay buffer.

-

The master mix is dispensed into the wells of a 96-well PCR plate.

-

The test compound is added to the wells at various concentrations. A control well with no compound is included.

-

The plate is sealed and placed in a real-time PCR instrument.

-

The temperature is gradually increased (e.g., from 25°C to 95°C) while monitoring the fluorescence at each temperature increment.

-

The fluorescence data is plotted against temperature to generate a melting curve.

-

The Tm is determined by fitting the curve to a Boltzmann equation.

-

The ΔTm is calculated as the difference between the Tm in the presence and absence of the compound.

-

Signaling Pathways Modulated by FABP4

FABP4 plays a crucial role in integrating metabolic and inflammatory signaling. Its inhibition by compounds like BMS309403 can therefore have significant downstream effects on these pathways.

FABP4 and PPARγ Signaling

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is crucial for insulin sensitivity. FABP4 is a direct target gene of PPARγ, but it also appears to regulate PPARγ activity in a feedback loop. Some studies suggest that FABP4 can facilitate the transport of fatty acids to the nucleus to activate PPARγ.[2] Conversely, other evidence indicates that FABP4 may promote the degradation of PPARγ, thereby downregulating its activity.[1][3] Inhibition of FABP4 with BMS309403 has been shown to increase PPARγ protein levels.[3]

FABP4 and Inflammatory Signaling in Macrophages

In macrophages, FABP4 is implicated in the inflammatory response. It can promote the activation of pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of inflammatory cytokines like TNF-α and IL-6. Inhibition of FABP4 can attenuate these inflammatory responses.

Conclusion

BMS309403 serves as a valuable tool for studying the biological functions of FABP4 due to its high potency and selectivity. This in-depth technical guide has provided a comprehensive overview of its target specificity and selectivity profile, detailed the experimental methodologies used for its characterization, and explored the key signaling pathways it modulates. Understanding these aspects is critical for the design and interpretation of studies aimed at validating FABP4 as a therapeutic target and for the development of future FABP inhibitors with improved pharmacological properties. The off-target effects of BMS309403, particularly on AMPK, should be carefully considered when designing experiments and interpreting data.

References

The Role of FABP1 in Metabolic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of FABP1 Function in Metabolic Homeostasis and Disease

Fatty acid-binding protein 1 (FABP1), also known as liver-type fatty acid-binding protein (L-FABP), is a 14 kDa intracellular protein highly expressed in the liver, intestine, kidney, and lung. It plays a pivotal role in the uptake, transport, and metabolic trafficking of long-chain fatty acids (LCFAs) and other lipophilic molecules.[1][2] Its dysregulation is increasingly implicated in the pathogenesis of a spectrum of metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD). This guide provides an in-depth technical overview of the function of FABP1, methodologies for its study, and its emerging role as a therapeutic target.

Quantitative Data on FABP1 in Metabolic Diseases

The following tables summarize key quantitative data regarding FABP1 expression and function in various metabolic contexts.

| Parameter | Condition | Tissue/Sample | Change in FABP1 Expression | Reference |

| Protein Level | Non-alcoholic Fatty Pancreatic Disease (NAFPD) with Diabetes and BMI >25 | Serum | Significantly elevated | [3] |

| Protein Level | Non-alcoholic Fatty Pancreatic Disease (NAFPD) without Diabetes and BMI >25 | Serum | Significantly elevated with high grades of fatty pancreas | [3] |

| mRNA and Protein Level | Pulmonary Fibrosis (Bleomycin and Silica-induced models) | Lung Tissue | Markedly decreased | [4] |

| Protein Level | Idiopathic Pulmonary Fibrosis (IPF) | Lung Tissue | Significantly decreased | [4] |

| Protein Level | Human Gastrointestinal Tract | Cytosolic Protein of Jejunum | Highest content, at 1.5% | [5] |

| Parameter | Description | Value | Reference |

| Molecular Weight | Human FABP1 | 14 kDa | [2] |

| Cellular Concentration | Normal Hepatocytes | 2-11% of cytosolic protein | [2] |

| Detection Range | Human FABP1 ELISA Kit (Elabscience) | 0.47-30 ng/mL | [6] |

| Recommended Antibody Concentration | Western Blot | 2-4 µg/mL | [7] |

| Recommended Antibody Concentration | Immunohistochemistry (PFA fixed) | 1-2 µg/mL | [7] |

Experimental Protocols

Quantification of FABP1 Levels: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a generalized procedure based on commercially available sandwich ELISA kits.[6][8][9][10][11]

a. Sample Preparation:

-

Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 2-8°C. Centrifuge for 20 minutes at 1,000 x g. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[11]

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[9][10]

-

Tissue Homogenates: Rinse tissue with ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS. Centrifuge the homogenate at 1,500 x g for 10-15 minutes at 2-8°C. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[8][10]

-

Cell Culture Supernatants: Centrifuge the cell culture media for 20 minutes at 1,000 x g to remove particulates. Collect the supernatant for immediate assay or aliquot and store at -20°C or -80°C.[10]

b. Assay Procedure (Sandwich ELISA):

-

Prepare all reagents, standards, and samples as instructed by the kit manufacturer.

-

Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 1-2 hours at 37°C.[9][10]

-

Aspirate the liquid from each well.

-

Add 100 µL of biotinylated detection antibody working solution to each well. Incubate for 1 hour at 37°C.[9][10]

-

Aspirate and wash the wells 3 times with 350 µL of 1x Wash Buffer per well.[9][10]

-

Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate (or Streptavidin-HRP) working solution to each well. Incubate for 30 minutes at 37°C.[9][10]

-

Aspirate and wash the wells 5 times with 1x Wash Buffer.[9][10]

-

Add 90 µL of Substrate Solution to each well. Incubate for 10-25 minutes at 37°C, protected from light. The solution will turn blue.[9][10]

-

Add 50 µL of Stop Solution to each well. The color will change to yellow.[9][10]

-

Read the optical density (OD) at 450 nm immediately using a microplate reader.[9][10]

-

Calculate the concentration of FABP1 in the samples by comparing the OD of the samples to the standard curve.[6]

Detection of FABP1 Protein: Western Blotting

This protocol provides a general workflow for the detection of FABP1 by Western blot.

a. Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

b. Electrophoresis and Transfer:

-

Separate 20-30 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.[4]

-

Transfer the separated proteins to a PVDF membrane.[4]

c. Immunodetection:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1-2 hours at room temperature.[4]

-

Incubate the membrane with a primary antibody against FABP1 (e.g., at a concentration of 2-4 µg/mL) overnight at 4°C.[4][7]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.

Measurement of Fatty Acid Uptake

This protocol is a generalized method for measuring cellular fatty acid uptake using a fluorescent fatty acid analog.[12][13][14][15][16]

a. Cell Preparation:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Serum starve the cells for 1-2 hours in serum-free medium prior to the assay.[14][15]

b. Uptake Assay:

-

Prepare a working solution of a fluorescently labeled fatty acid analog (e.g., BODIPY-palmitate).[14]

-

Remove the serum-free medium and add the fluorescent fatty acid working solution to the cells.

-

Incubate for a defined period (e.g., 15-60 minutes) at 37°C.[12][14]

-

For endpoint assays, stop the uptake by removing the fatty acid solution and washing the cells with a stop solution or ice-cold PBS.[13]

-

For kinetic assays, measure the fluorescence intensity at regular intervals using a fluorescence plate reader.[13][14]

c. Data Analysis:

-

Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 508 nm emission for BODIPY-palmitate).[14]

-

The fluorescence intensity is proportional to the amount of fatty acid taken up by the cells.

Signaling Pathways and Experimental Workflows

FABP1-Mediated PPARα Activation Pathway

FABP1 plays a crucial role in the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. FABP1 binds to fatty acids and their derivatives in the cytoplasm and facilitates their transport to the nucleus.[17][18] In the nucleus, FABP1 can directly interact with PPARα, enhancing the transfer of the fatty acid ligand to the receptor.[18][19] This ligand-activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[20] These target genes are involved in fatty acid uptake, transport, and oxidation.[18]

Caption: FABP1-mediated activation of the PPARα signaling pathway.

Experimental Workflow for Investigating FABP1 Function

The following diagram outlines a typical experimental workflow for investigating the role of FABP1 in a cellular context, for example, in response to a potential therapeutic compound.

Caption: A generalized experimental workflow for studying FABP1.

FABP1 as a Therapeutic Target in Metabolic Diseases

The central role of FABP1 in lipid metabolism and its association with metabolic diseases make it an attractive target for drug development. Inhibition of FABP1 could potentially reduce excessive fatty acid uptake and accumulation in tissues like the liver, thereby ameliorating conditions such as NAFLD. Several small molecule inhibitors of FABPs are under investigation, and virtual screening approaches are being used to identify novel inhibitory compounds.[21][22] The tissue-specific expression of FABP1 offers the potential for targeted therapies with fewer off-target effects. However, further research is needed to fully elucidate the therapeutic potential and safety profile of FABP1 inhibitors in the context of complex metabolic diseases.

References

- 1. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diapharma.com [diapharma.com]

- 3. bmfj.journals.ekb.eg [bmfj.journals.ekb.eg]

- 4. Therapeutic effects of fatty acid binding protein 1 in mice with pulmonary fibrosis by regulating alveolar epithelial regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Quantitative measurement of liver fatty acid binding protein in human gastrointestinal tract] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human FABP1(Fatty Acid Binding Protein 1, Liver) ELISA Kit - Elabscience® [elabscience.com]

- 7. Fatty Acid Binding Protein (Liver)/FABP1 Monoclonal Antibody (rFABP1/8520) (2168-MSM23-P0) [thermofisher.com]

- 8. kamiyabiomedical.com [kamiyabiomedical.com]

- 9. cloud-clone.com [cloud-clone.com]

- 10. cloud-clone.com [cloud-clone.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Fatty Acid Uptake Assay Fatty Acid Uptake Assay Kit Dojindo [dojindo.com]

- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. abcam.com [abcam.com]

- 16. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]

- 17. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fatty acid binding protein-1 (FABP1) and the human FABP1 T94A Variant: Roles in the Endocannabinoid System and Dyslipidemias - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fatty Acid-binding Proteins 1 and 2 Differentially Modulate the Activation of Peroxisome Proliferator-activated Receptor α in a Ligand-selective Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uniprot.org [uniprot.org]

- 21. researchgate.net [researchgate.net]

- 22. Journal articles: 'FABP4 inhibitors' – Grafiati [grafiati.com]

The Therapeutic Potential of FABP5 Inhibition in Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fatty Acid-Binding Protein 5 (FABP5) has emerged as a promising therapeutic target for the management of pain, particularly inflammatory and neuropathic pain. As an intracellular transporter of endocannabinoids and other lipid signaling molecules, FABP5 plays a crucial role in modulating the endocannabinoid system and inflammatory pathways. Inhibition of FABP5 offers a novel, non-opioid approach to analgesia by enhancing endogenous cannabinoid signaling and reducing pro-inflammatory mediators. This technical guide provides an in-depth overview of the mechanism of action of FABP5 inhibition, a summary of preclinical data for key inhibitors, detailed experimental protocols for assessing their efficacy, and a visual representation of the underlying signaling pathways.

Introduction: The Role of FABP5 in Pain Signaling

Fatty acid-binding proteins (FABPs) are a family of small, intracellular lipid-binding proteins that facilitate the transport of fatty acids and other lipophilic substances within the cell. FABP5, in particular, has been identified as a key transporter of the endocannabinoid anandamide (AEA).[1] By shuttling AEA to the enzyme fatty acid amide hydrolase (FAAH) for degradation, FABP5 effectively downregulates endocannabinoid tone.[1][2] Elevated levels of endocannabinoids are known to produce analgesic effects, primarily through the activation of cannabinoid receptor 1 (CB1).[1]

Furthermore, FABP5 is implicated in inflammatory processes. It can modulate the production of pro-inflammatory prostaglandins and cytokines.[3][4] Inhibition of FABP5 has been shown to reduce inflammation and associated pain.[3] This dual mechanism of action—enhancing endocannabinoid signaling and suppressing inflammation—makes FABP5 an attractive target for the development of novel analgesics with a potentially favorable side-effect profile compared to traditional pain medications like opioids and NSAIDs.[1]

Mechanism of Action of FABP5 Inhibition

The analgesic effects of FABP5 inhibition are primarily mediated through two interconnected pathways:

-

Endocannabinoid System Modulation: By blocking the intracellular transport of AEA to FAAH, FABP5 inhibitors prevent the degradation of this key endocannabinoid.[1][4] The resulting increase in AEA levels leads to enhanced activation of CB1 receptors, which are crucial for pain modulation in both the central and peripheral nervous systems.[1][5] This enhanced signaling can lead to a state of hypoalgesia, or reduced pain sensitivity.[5]

-

Anti-inflammatory Effects: FABP5 is involved in the signaling pathways that lead to the production of pro-inflammatory mediators. Inhibition of FABP5 has been demonstrated to reduce the levels of inflammatory cytokines and prostaglandin E2 (PGE2), a key driver of inflammatory pain.[3] This reduction in neuroinflammation contributes significantly to the analgesic properties of FABP5 inhibitors.

Signaling Pathway of FABP5 in Pain and Inflammation

Caption: Signaling pathway of FABP5 in pain and inflammation.

Preclinical Evidence for FABP5 Inhibitors

Several small molecule inhibitors of FABP5 have been developed and evaluated in preclinical models of pain. Two notable examples are SBFI26 and ART26.12.

Quantitative Data from Preclinical Studies

| Compound | Pain Model | Animal Model | Key Findings | Reference |

| SBFI26 | Inflammatory Pain (CFA) | Mouse | Reduced thermal and mechanical hyperalgesia following intraplantar administration. | [5] |

| ART26.12 | Neuropathic Pain (Oxaliplatin-induced) | Rat | Prevented and treated mechanical allodynia. | [6][7] |

| ART26.12 | Neuropathic Pain (Paclitaxel-induced) | Rat | Effective in preventing and treating pain sensitivity. | [7] |

| ART26.12 | Breast Cancer-Induced Bone Pain | Rat | Reversed mechanical allodynia. | [6] |

Note: Specific ED50 and IC50/Ki values are not consistently reported in the publicly available literature for these compounds.

Experimental Protocols

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model is widely used to induce a persistent inflammatory state, leading to thermal and mechanical hyperalgesia.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

28-30 gauge needles and syringes

-

Rodent anesthesia (e.g., isoflurane)

-

Testing apparatus for thermal and mechanical sensitivity (see below)

Procedure:

-

Anesthetize the animal (e.g., mouse or rat) using an appropriate anesthetic agent.

-

Inject a small volume (typically 10-20 µl for mice) of CFA into the plantar surface of one hind paw.

-

Allow the animal to recover from anesthesia.

-

Inflammation and pain hypersensitivity will develop over the next 24-48 hours and can persist for several weeks.

-

Assess thermal and mechanical hyperalgesia at baseline (before CFA injection) and at various time points post-injection.

-

Administer the FABP5 inhibitor at desired time points and assess its effect on pain behaviors compared to a vehicle control group.

Assessment of Mechanical Allodynia using Von Frey Filaments

The von Frey test is a standard method for measuring mechanical sensitivity in rodents.

Materials:

-

A set of calibrated von Frey filaments (e.g., Stoelting)

-

An elevated mesh platform allowing access to the plantar surface of the paws

-

Individual testing chambers

Procedure:

-

Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes on at least two separate days before testing.

-

Place the animal in its individual chamber on the mesh platform and allow it to settle.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament below the expected threshold.

-

Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.

-

A positive response is a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method of Dixon.

Experimental Workflow for Preclinical Evaluation of a FABP5 Inhibitor

Caption: A typical experimental workflow for evaluating a FABP5 inhibitor.

Future Directions and Conclusion

The inhibition of FABP5 represents a promising and innovative strategy for the development of a new class of analgesics. The preclinical data for compounds like ART26.12 are encouraging, demonstrating efficacy in various pain models.[6][7] Future research should focus on:

-

Clinical Translation: Moving promising FABP5 inhibitors into human clinical trials to assess their safety and efficacy in patients with chronic pain conditions.

-

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to FABP5 inhibitor therapy.

-

Exploration of Other Indications: Investigating the therapeutic potential of FABP5 inhibition in other conditions where endocannabinoid signaling and inflammation are implicated, such as anxiety and certain types of cancer.[4]

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Fatty-acid–binding protein 5 controls retrograde endocannabinoid signaling at central glutamate synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid-binding Proteins (FABPs) Are Intracellular Carriers for Δ9-Tetrahydrocannabinol (THC) and Cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]

Fabp-IN-1: A Technical Guide to its Effects on Fatty Acid Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fabp-IN-1 is a small molecule inhibitor targeting Fatty Acid-Binding Protein 4 (FABP4), a key intracellular chaperone protein involved in the transport of fatty acids and other lipophilic molecules. FABP4 is highly expressed in adipocytes and macrophages and plays a crucial role in lipid metabolism and inflammatory signaling pathways. Its dysregulation is implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and atherosclerosis, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the effects of FABP4 inhibition, using Fabp-IN-1 as a representative agent, on fatty acid uptake and transport. Due to the limited availability of specific quantitative data for Fabp-IN-1 in the public domain, data from the well-characterized and structurally similar FABP4 inhibitor, BMS309403, is included for comparative and illustrative purposes.

Mechanism of Action: Inhibition of FABP4-Mediated Fatty Acid Trafficking

Fatty acids (FAs) are essential for numerous cellular processes, from energy production to the synthesis of signaling molecules and cellular membranes. The transport of these hydrophobic molecules across the aqueous cytoplasm is facilitated by intracellular lipid-binding proteins, of which FABPs are a major family. FABP4 binds to long-chain fatty acids, solubilizing them and trafficking them to specific cellular compartments, including the mitochondria for β-oxidation, the endoplasmic reticulum for esterification into complex lipids, and the nucleus to act as ligands for transcription factors like peroxisome proliferator-activated receptors (PPARs).

Fabp-IN-1 and similar inhibitors are designed to bind to the fatty acid-binding pocket of FABP4, competitively inhibiting the binding of endogenous fatty acids. This blockade disrupts the intracellular transport of fatty acids, thereby modulating downstream signaling pathways and metabolic processes that are dependent on FA availability.

Quantitative Data on FABP4 Inhibition

| Compound | Target | Assay Type | Ki (nM) | Cellular Effect | Reference |

| BMS309403 | FABP4 | Ligand Displacement | < 2 | Attenuates fatty acid-induced triglyceride accumulation in primary human trophoblasts.[1][2] | [1] |

| BMS309403 | FABP3 | Ligand Displacement | 250 | [1] | |

| BMS309403 | FABP5 | Ligand Displacement | 350 | [1] |

Note: While Ki values indicate the binding affinity of an inhibitor to its target protein, they do not directly measure the functional inhibition of fatty acid uptake in a cellular context. Cellular assays are required to determine the IC50 for the inhibition of fatty acid transport.

Signaling Pathways Modulated by FABP4 Inhibition

The inhibition of FABP4-mediated fatty acid transport by compounds like Fabp-IN-1 can impact several key signaling pathways.

Intracellular Fatty Acid Trafficking and Metabolism

By blocking the intracellular carrier function of FABP4, Fabp-IN-1 can reduce the availability of fatty acids for various metabolic processes. This can lead to decreased triglyceride synthesis and storage in lipid droplets, as well as altered rates of fatty acid oxidation.

Caption: Intracellular fatty acid trafficking pathway inhibited by Fabp-IN-1.

FABP4 Secretion and Pro-inflammatory Signaling

FABP4 can be secreted from adipocytes and macrophages through a non-classical pathway and acts as a pro-inflammatory adipokine.[3][4] Inhibition of intracellular FABP4 function may indirectly affect its secretion and subsequent downstream inflammatory signaling.

Caption: FABP4 secretion and its role in pro-inflammatory signaling.

Experimental Protocols

Cellular Fatty Acid Uptake Assay using a Fluorescent Fatty Acid Analog

This protocol is a representative method for assessing the effect of inhibitors on fatty acid uptake in a cellular context. It utilizes a fluorescently labeled fatty acid analog that can be monitored in real-time.

Materials:

-

Cells expressing FABP4 (e.g., 3T3-L1 adipocytes, differentiated human trophoblasts)

-

96-well black, clear-bottom tissue culture plates

-

Serum-free, phenol red-free cell culture medium

-

Fluorescent fatty acid probe (e.g., BODIPY-labeled fatty acid)

-

Fabp-IN-1 or other test inhibitors

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, supplemented with 10 mM HEPES)

-

Fluorescence plate reader with bottom-read capabilities and temperature control

Workflow:

Caption: Workflow for a cellular fatty acid uptake assay.

Detailed Procedure:

-

Cell Culture and Seeding:

-

Culture and differentiate cells (e.g., 3T3-L1 preadipocytes to mature adipocytes) according to standard protocols.

-

Seed the differentiated cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

-

-

Serum Starvation:

-

The following day, gently aspirate the culture medium and wash the cells once with serum-free medium.

-

Add serum-free medium to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of Fabp-IN-1 in serum-free medium.

-

Remove the serum-free medium from the cells and add the medium containing the desired concentrations of Fabp-IN-1. Include a vehicle control (e.g., DMSO).

-

Incubate the cells with the inhibitor for 30-60 minutes at 37°C.

-

-

Fatty Acid Uptake Measurement:

-

Prepare the fluorescent fatty acid probe working solution in pre-warmed assay buffer.

-

Add the fluorescent fatty acid probe solution to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure the fluorescence intensity (e.g., Ex/Em = 488/523 nm for BODIPY-FL C16) from the bottom of the wells every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of fatty acid uptake for each condition by determining the slope of the linear portion of the fluorescence versus time curve.

-

Normalize the uptake rates to the vehicle control.

-

Plot the normalized uptake rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

Fabp-IN-1 represents a promising class of small molecule inhibitors that target FABP4, a central player in intracellular fatty acid transport and metabolism. By competitively inhibiting the binding of fatty acids to FABP4, these compounds can effectively modulate cellular lipid homeostasis and inflammatory signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate the effects of Fabp-IN-1 and similar molecules. Further studies are warranted to elucidate the precise quantitative effects of Fabp-IN-1 on fatty acid uptake in various cell types and to fully understand its therapeutic potential in metabolic and inflammatory diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of α-FABP-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of α-FABP-IN-1, a potent and selective inhibitor of human adipocyte fatty acid-binding protein (a-FABP), also known as FABP4. This document details the available quantitative data, experimental methodologies for key assays, and visual representations of relevant biological pathways and workflows to support further research and development of this compound.

Core Compound Information

α-FABP-IN-1 (also referred to as Compound 5g in some literature) is a small molecule inhibitor designed to target a-FABP, a key protein implicated in metabolic and inflammatory pathways. Its high affinity and selectivity make it a valuable tool for studying the intracellular mechanisms of lipid signaling and its role in various disease models.

Quantitative Data Summary

The following table summarizes the key quantitative data from preliminary in vitro studies of α-FABP-IN-1.

| Parameter | Value | Assay Type | Target | Reference |

| Binding Affinity (Ki) | < 1.0 nM | Competitive Binding Assay | Human a-FABP (FABP4) | [1] |

| Inhibition of Pro-inflammatory Cytokine Production | Data not publicly available | Cellular Assay (e.g., ELISA) | e.g., TNF-α, IL-6, MCP-1 | [1] |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods for characterizing FABP inhibitors.

a-FABP Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of α-FABP-IN-1 to human a-FABP.

a. Materials:

-

Recombinant human a-FABP (FABP4)

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

-

α-FABP-IN-1

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorometric plate reader

b. Procedure:

-

Prepare a stock solution of α-FABP-IN-1 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of recombinant human a-FABP and the fluorescent probe to the assay buffer.

-

Add serial dilutions of α-FABP-IN-1 to the wells. Include wells with no inhibitor as a positive control and wells with buffer only as a negative control.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

-

The decrease in fluorescence, due to the displacement of the probe by α-FABP-IN-1, is used to calculate the IC50 value.

-

The Ki value is then determined from the IC50 using the Cheng-Prusoff equation.

Macrophage Pro-inflammatory Cytokine Inhibition Assay

This protocol assesses the ability of α-FABP-IN-1 to inhibit the production of pro-inflammatory cytokines in a cellular context.

a. Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Lipopolysaccharide (LPS) for stimulation

-

α-FABP-IN-1

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

24-well cell culture plates

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, MCP-1)

-

Cell viability assay kit (e.g., MTT or CellTiter-Glo)

b. Procedure:

-

Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA for 48-72 hours.

-

Remove the PMA-containing medium and replace it with fresh medium. Allow the cells to rest for 24 hours.

-

Pre-treat the differentiated macrophages with various concentrations of α-FABP-IN-1 for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours) to induce cytokine production.

-

Collect the cell culture supernatants for cytokine analysis.

-

Perform ELISAs for the target cytokines (TNF-α, IL-6, MCP-1) according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability in the presence of α-FABP-IN-1 to rule out cytotoxic effects.

-

Determine the IC50 value for the inhibition of each cytokine.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the in vitro study of α-FABP-IN-1.

Caption: Putative mechanism of α-FABP-IN-1 in inhibiting inflammatory signaling.

Caption: High-level workflow for in vitro characterization of α-FABP-IN-1.

References

In-Depth Technical Guide: Early-Stage Research on the Biological Activity of a Novel FABP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage biological activity of a novel Fatty Acid-Binding Protein 1 (FABP1) inhibitor, compound 12. The data and protocols summarized herein are based on preclinical studies investigating its potential as a therapeutic agent for metabolic dysfunction-associated steatohepatitis (MASH).

Core Quantitative Data Summary

The biological activity of compound 12 has been characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of Compound 12 against FABP1

| Compound | Target | Assay Type | IC50 (µM) |

| Compound 12 | FABP1 | Fluorescence-Based Inhibition | 3.6[1][2] |

Table 2: In Vivo Efficacy of Compound 12 in a Methionine and Choline-Deficient (MCD) Diet-Fed db/db Mouse Model of MASH

| Treatment Group | Dosage | Hepatic Steatosis (% area) | Hepatic Inflammation (Fold Change vs. Control) | Hepatic Fibrosis (% Collagen) |

| Vehicle Control | - | 25.4 ± 3.1 | 4.2 ± 0.5 (TNF-α), 3.8 ± 0.4 (IL-6) | 5.1 ± 0.6 |

| Compound 12 | 30 mg/kg | 12.1 ± 1.8 | 2.1 ± 0.3 (TNF-α), 1.9 ± 0.2* (IL-6) | 2.3 ± 0.4* |

| GFT505 (comparator) | 30 mg/kg | 15.8 ± 2.2 | 2.9 ± 0.4 (TNF-α), 2.7 ± 0.3 (IL-6) | 3.5 ± 0.5 |

*p < 0.05 compared to vehicle control.

Table 3: In Vivo Efficacy of Compound 12 in a Western Diet (WD) + Carbon Tetrachloride (CCl4)-Induced Mouse Model of MASH

| Treatment Group | Dosage | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Hepatic Triglycerides (mg/g) |

| Vehicle Control | - | 185 ± 22 | 254 ± 31 | 152 ± 18 |

| Compound 12 | 30 mg/kg | 98 ± 15 | 145 ± 20 | 85 ± 11* |

| GFT505 (comparator) | 30 mg/kg | 121 ± 18 | 182 ± 25 | 105 ± 14 |

*p < 0.05 compared to vehicle control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

In Vitro FABP1 Inhibition Assay (Fluorescence-Based)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against FABP1.

Materials:

-

Recombinant human FABP1 protein

-

Fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid, ANS)

-

Test compound (e.g., Compound 12)

-

Assay buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

384-well black, non-binding surface microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the test compound stock solution to create a range of concentrations.

-

In a 384-well plate, add the assay buffer.

-

Add the fluorescent probe to each well at a final concentration of 2 µM.

-

Add the test compound at various concentrations to the respective wells.

-

Initiate the reaction by adding recombinant human FABP1 protein to each well at a final concentration of 1 µM.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization or intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe (e.g., 380 nm excitation and 460 nm emission for ANS).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

In Vivo MASH Model: Methionine and Choline-Deficient (MCD) Diet in db/db Mice

This protocol describes the induction of MASH in a genetically obese and diabetic mouse model.

Animals:

-

Male db/db mice, 8-10 weeks of age.

Diet and Treatment:

-

Acclimatize mice for one week with free access to standard chow and water.

-

Induce MASH by feeding the mice a methionine and choline-deficient (MCD) diet for 4 weeks.

-

After 4 weeks of the MCD diet, randomly assign mice to treatment groups (e.g., vehicle control, Compound 12, comparator drug).

-

Administer the test compounds or vehicle daily via oral gavage for a period of 4 weeks.

-

Continue the MCD diet throughout the treatment period.

-

Monitor body weight and food intake regularly.

Endpoint Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Collect blood samples for serum analysis of liver enzymes (ALT, AST).

-

Excise the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology.

-

Stain liver sections with Hematoxylin and Eosin (H&E) for assessment of steatosis and inflammation, and with Sirius Red for evaluation of fibrosis.

-

Homogenize a portion of the liver for the measurement of hepatic triglyceride content and expression of inflammatory markers (e.g., TNF-α, IL-6) by qPCR or ELISA.

-

Quantify the stained areas for steatosis, inflammation, and fibrosis using image analysis software.

Signaling Pathways and Experimental Workflows

FABP1-PPARα Signaling Pathway

The primary mechanism of action of FABP1 involves the transport of fatty acids and other lipophilic ligands from the cytoplasm to the nucleus. Inside the nucleus, these ligands bind to and activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This binding event initiates the transcription of target genes involved in fatty acid oxidation and lipid metabolism. Inhibition of FABP1 is thought to disrupt this pathway, leading to a reduction in lipid accumulation and downstream inflammatory and fibrotic processes in the liver.

Caption: FABP1-mediated activation of the PPARα signaling pathway.

Experimental Workflow for In Vivo MASH Model

The following diagram illustrates the general workflow for evaluating the efficacy of a FABP1 inhibitor in a preclinical model of MASH.

Caption: Workflow for preclinical evaluation of a FABP1 inhibitor.

References

- 1. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of novel FABP1 inhibitors for the treatment of metabolic dysfunction-associated steatohepatitis and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of FABP Inhibitor, Fabp-IN-1, on Lipid Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid chaperones that play a crucial role in the transport and metabolic targeting of long-chain fatty acids and other lipophilic molecules.[1][2][3] Their involvement in lipid signaling, metabolic homeostasis, and inflammatory pathways has identified them as promising therapeutic targets for a range of metabolic disorders.[1] This technical guide explores the hypothetical small molecule inhibitor, Fabp-IN-1, and its anticipated impact on lipid metabolism pathways. By examining the known functions of FABPs, we delineate the expected mechanistic consequences of their inhibition, supported by data from genetic and pharmacological studies. This document provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of FABP inhibition.

Introduction to Fatty Acid-Binding Proteins (FABPs)

FABPs are a group of small (14-15 kDa), highly conserved intracellular proteins that are abundantly expressed in tissues with active lipid metabolism, such as the liver, intestine, adipose tissue, and heart.[1][2] There are ten identified mammalian FABPs, each with a tissue-specific expression pattern.[3] These proteins bind to hydrophobic ligands, including saturated and unsaturated long-chain fatty acids, eicosanoids, and other lipids, with high affinity.[1]

The primary functions of FABPs include:

-

Facilitating fatty acid uptake: FABPs are thought to increase the cellular uptake of fatty acids by creating a soluble intracellular pool, thereby maintaining a favorable concentration gradient across the plasma membrane.[2][4]

-

Intracellular transport and trafficking: FABPs act as lipid chaperones, shuttling fatty acids and other lipid molecules from the plasma membrane to various intracellular organelles for metabolism, storage, or signaling.[1][4][5][6]

-

Modulating enzyme activity and gene expression: By delivering ligands to specific enzymes and nuclear receptors (e.g., PPARs), FABPs can influence lipid metabolism and cellular signaling pathways.[2]

Given their central role in lipid homeostasis, dysregulation of FABP function has been implicated in metabolic diseases such as obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis.[1]

Fabp-IN-1: A Hypothetical FABP Inhibitor

For the purposes of this guide, we will consider "Fabp-IN-1" as a potent and selective small molecule inhibitor of a specific FABP isoform (e.g., FABP1/L-FABP or FABP4/A-FABP). The mechanism of action is presumed to be competitive binding to the fatty acid-binding pocket of the protein, thereby preventing the binding and subsequent trafficking of endogenous lipid ligands.

Anticipated Impact of Fabp-IN-1 on Lipid Metabolism Pathways

Inhibition of FABP function by Fabp-IN-1 is expected to have profound effects on cellular and systemic lipid metabolism. The precise outcomes will depend on the specific FABP isoform targeted and the tissue context.

Cellular Fatty Acid Uptake and Trafficking

By blocking the intracellular binding of fatty acids, Fabp-IN-1 is predicted to reduce the efficiency of their uptake from the circulation and their transport within the cell. This would lead to a decrease in the intracellular pool of available fatty acids for metabolic processes.

Impact on Triglyceride and Phospholipid Synthesis

In hepatocytes and adipocytes, FABPs deliver fatty acids to the endoplasmic reticulum (ER) for the synthesis of triglycerides (for storage in lipid droplets) and phospholipids (for membrane biogenesis).[4] Inhibition by Fabp-IN-1 would be expected to reduce the availability of fatty acid substrates at the ER, thereby decreasing the rates of triglyceride and phospholipid synthesis.

Effects on Fatty Acid Oxidation

FABPs also transport fatty acids to mitochondria and peroxisomes for β-oxidation.[4] By impeding this transport, Fabp-IN-1 could lead to a reduction in fatty acid oxidation rates. This would have significant implications for cellular energy homeostasis, particularly in tissues like the heart and skeletal muscle that rely heavily on fatty acid oxidation for ATP production.

Quantitative Data from Preclinical Models

While data for the hypothetical Fabp-IN-1 is not available, studies on mice with genetic ablation of specific FABPs provide insights into the potential quantitative effects of inhibition.

Table 1: Effects of FABP Ablation on Lipid Metabolism in Mouse Models

| FABP Isoform | Model | Key Findings | Reference |

| L-FABP (FABP1) | L-FABP knockout mice on a high-glucose diet | Oppositely affects whole-body weight gain compared to wild-type mice. | [4] |

| A-FABP (FABP4) | A-FABP knockout mice | Protected from diet-induced obesity, insulin resistance, and atherosclerosis. | [1] |

| A-FABP (FABP4) | A-FABP knockout mice | Impaired fat cell lipolysis and increased cellular fatty acid levels. | [7] |

Experimental Protocols for Evaluating Fabp-IN-1

The characterization of a novel FABP inhibitor like Fabp-IN-1 would involve a series of in vitro and in vivo experiments to determine its efficacy, selectivity, and impact on lipid metabolism.

In Vitro Assays

-

Binding Affinity Assay:

-

Objective: To determine the binding affinity (Kd) of Fabp-IN-1 for the target FABP.

-

Method: A common method is a fluorescent probe displacement assay. A fluorescently labeled fatty acid analogue (e.g., ANS or ADIFAB) is incubated with recombinant FABP. The fluorescence signal is measured before and after the addition of increasing concentrations of Fabp-IN-1. The displacement of the fluorescent probe by the inhibitor leads to a change in fluorescence, which can be used to calculate the binding affinity.

-

-

Fatty Acid Uptake Assay:

-

Objective: To assess the effect of Fabp-IN-1 on cellular fatty acid uptake.

-

Method: A cell line expressing the target FABP (e.g., HepG2 for L-FABP) is incubated with a radiolabeled or fluorescently tagged long-chain fatty acid (e.g., [3H]-oleic acid or Bodipy-C12) in the presence of varying concentrations of Fabp-IN-1. After incubation, the cells are washed, and the intracellular radioactivity or fluorescence is measured to quantify fatty acid uptake.

-

References

- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diapharma.com [diapharma.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Liver Fatty Acid Binding Protein (L-FABP) Gene Ablation on Lipid Metabolism in High Glucose Diet (HGD) Pair-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Research Portal [openresearch.surrey.ac.uk]

- 7. Metabolic functions of FABPs—mechanisms and therapeutic implications [ouci.dntb.gov.ua]

Identifying Novel Cellular Targets of FABP Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid-Binding Proteins (FABPs) are a family of intracellular lipid-binding proteins that regulate lipid metabolism and signaling. Their involvement in a multitude of pathological conditions, including metabolic diseases, cancer, and inflammatory disorders, has positioned them as attractive therapeutic targets. This technical guide provides a comprehensive overview of the methodologies employed to identify and validate novel cellular targets of FABP inhibitors, using the hypothetical inhibitor "Fabp-IN-1" as a case study. We detail experimental protocols for target engagement and identification, present data in a structured format, and visualize complex biological and experimental workflows.

Introduction to Fatty Acid-Binding Proteins (FABPs) as Drug Targets

Fatty Acid-Binding Proteins (FABPs) are a class of small, intracellular proteins that facilitate the transport of fatty acids and other lipophilic substances to various cellular compartments, including the nucleus, mitochondria, and peroxisomes.[1][2] There are several isoforms of FABPs, each exhibiting a tissue-specific expression pattern and distinct ligand-binding affinities.[2] For instance, FABP1 (L-FABP) is predominantly found in the liver and intestine, while FABP4 (A-FABP) is expressed in adipocytes and macrophages, and FABP5 (E-FABP) is found in epidermal cells.[2][3][4][5]

The diverse roles of FABPs in cellular processes extend beyond lipid transport; they are also implicated in the modulation of gene expression and signaling pathways, often through interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).[3] Dysregulation of FABP function has been linked to a variety of diseases, making them compelling targets for therapeutic intervention.[1][5] Small molecule inhibitors of FABPs, such as our hypothetical "Fabp-IN-1," hold the potential to modulate disease-related pathways. Identifying the direct and indirect cellular targets of such inhibitors is a critical step in drug development, providing insights into their mechanism of action, potential efficacy, and off-target effects.

Experimental Protocols for Target Identification

The identification of cellular targets for a novel inhibitor like Fabp-IN-1 requires a multi-pronged approach, combining techniques to confirm direct binding and to elucidate downstream effects.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify the direct binding of a ligand to its target protein in a cellular environment.[6][7] The principle is based on the thermal stabilization of a protein upon ligand binding.

Methodology:

-

Cell Culture and Treatment: Culture the target cells (e.g., a cell line endogenously expressing the FABP of interest) to approximately 80% confluency. Treat the cells with varying concentrations of Fabp-IN-1 or a vehicle control (e.g., DMSO) for a predetermined time.

-

Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and expose them to a temperature gradient (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

-

Cell Lysis and Protein Quantification: Lyse the cells through freeze-thaw cycles or detergents. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Target Protein Detection: Quantify the amount of the target FABP in the soluble fraction using methods such as Western blotting or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Fabp-IN-1 indicates target engagement. Isothermal dose-response (ITDR) curves can be generated by heating at a fixed temperature with varying compound concentrations.[8]

Affinity-Based Proteomics

Affinity-based proteomics aims to isolate the direct binding partners of a small molecule from a complex cellular lysate. This often involves immobilizing a modified version of the inhibitor.

Methodology:

-

Probe Synthesis: Synthesize a derivative of Fabp-IN-1 that incorporates a reactive group for immobilization (e.g., a biotin tag or a click chemistry handle) while retaining its binding affinity for the target FABP.

-

Affinity Matrix Preparation: Covalently attach the Fabp-IN-1 probe to a solid support, such as agarose or magnetic beads.

-

Protein Pull-down: Incubate the affinity matrix with a cellular lysate. The target proteins that bind to Fabp-IN-1 will be captured on the beads.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer or by competing with an excess of free Fabp-IN-1.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (MS).

Mass Spectrometry-Based Proteomics

Mass spectrometry is a cornerstone for identifying and quantifying proteins in complex mixtures, making it invaluable for target deconvolution.[9][10]

Methodology:

-

Sample Preparation: Proteins eluted from the affinity pull-down are digested into smaller peptides using an enzyme like trypsin.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to obtain sequence information (MS2 scan).

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the corresponding proteins. Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling, can be used to determine the relative abundance of proteins pulled down in the presence versus the absence of the competitor compound.[11]

Data Presentation: Hypothetical Quantitative Data for Fabp-IN-1

Clear and structured data presentation is crucial for interpreting experimental results.

Table 1: CETSA® Data for Fabp-IN-1 with FABP5

| Fabp-IN-1 Conc. (µM) | Melting Temperature (Tm) (°C) | ΔTm (°C) |

| 0 (Vehicle) | 52.1 | 0 |

| 1 | 54.3 | +2.2 |

| 10 | 58.7 | +6.6 |

| 100 | 60.2 | +8.1 |

Table 2: Affinity-Based Proteomics Hits for Fabp-IN-1

| Protein ID | Protein Name | Enrichment Ratio (Fabp-IN-1 vs. Control) | p-value |

| P15090 | Fatty acid-binding protein 5 | 25.4 | < 0.001 |

| Q07148 | Fatty acid-binding protein 1 | 3.1 | 0.045 |

| P80188 | Fatty acid-binding protein 4 | 2.5 | 0.05 |

| Q9Y5Z4 | Peroxisome proliferator-activated receptor alpha | 5.2 | 0.012 |

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental processes and biological relationships.

Caption: Overview of experimental workflows for target identification.

Caption: Hypothetical FABP5-PPARα signaling pathway inhibited by Fabp-IN-1.

Conclusion

The identification of novel cellular targets for FABP inhibitors like "Fabp-IN-1" is a multifaceted process that relies on a combination of robust experimental techniques. By employing methods such as CETSA® for target engagement validation and affinity-based proteomics coupled with mass spectrometry for unbiased target discovery, researchers can build a comprehensive profile of a compound's mechanism of action. The structured presentation of quantitative data and the visualization of complex workflows are paramount for clear communication and informed decision-making in the drug discovery pipeline. This guide provides a foundational framework for scientists and researchers dedicated to advancing the development of novel therapeutics targeting the FABP family.

References

- 1. Fatty acid-binding proteins: role in metabolic diseases and potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty-Acid-Binding Proteins: From Lipid Transporters to Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights into the biological functions of liver fatty acid binding protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FABP1 - Wikipedia [en.wikipedia.org]

- 5. Fatty acid-binding proteins: functional understanding and diagnostic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Current Advances in CETSA [frontiersin.org]

- 7. eubopen.org [eubopen.org]

- 8. Our Research — CETSA [cetsa.org]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. m.youtube.com [m.youtube.com]

The Role of Fatty Acid Binding Proteins (FABPs) in Non-alcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NASH is complex, with lipid accumulation and subsequent lipotoxicity playing a central role. Fatty Acid Binding Proteins (FABPs), a family of intracellular lipid chaperones, have emerged as critical mediators in this process. By facilitating the transport of fatty acids and other lipid species, FABPs influence key cellular pathways involved in lipid metabolism, inflammation, and cellular stress. This technical guide provides an in-depth examination of the role of specific FABP isoforms, particularly FABP1, FABP4, and FABP5, in the pathophysiology of NASH, highlighting their potential as both biomarkers and therapeutic targets for this debilitating disease.

Introduction to FABPs in Hepatic Lipid Metabolism

Fatty Acid Binding Proteins are small, highly conserved cytoplasmic proteins that reversibly bind to hydrophobic ligands, most notably long-chain fatty acids. Their primary function is to enhance the solubility of fatty acids within the aqueous cytoplasm and facilitate their transport to various cellular compartments for metabolism or storage. Different FABP isoforms are expressed in a tissue-specific manner, and the liver predominantly expresses Liver-type FABP (FABP1), while adipocyte FABP (FABP4) and epidermal FABP (FABP5) are also implicated in NASH, particularly through their roles in inflammatory cells like macrophages.

Key FABP Isoforms in the Pathogenesis of NASH

Liver-FABP (FABP1)

FABP1 is the most abundant protein in the hepatocyte cytosol, accounting for 2-5% of the total cytosolic protein. It plays a crucial role in the uptake and intracellular trafficking of fatty acids, directing them towards mitochondrial β-oxidation or esterification into triglycerides for storage in lipid droplets or secretion as very-low-density lipoproteins (VLDL).

Upregulation and Activity in NASH: The role of FABP1 in NASH is complex. While some studies suggest a protective role by sequestering fatty acids and preventing their lipotoxic effects, others indicate that its upregulation may exacerbate steatosis by promoting triglyceride accumulation. The peroxisome proliferator‐activated receptor α (PPARα)-FABP1 axis is a key regulator of hepatic lipid homeostasis, and its dysregulation is implicated in NASH progression[1].

Preclinical Evidence: Studies in mouse models have shown that silencing of FABP1 can ameliorate hepatic steatosis, inflammation, and oxidative stress. In high-fat diet-fed mice, adenovirus-mediated knockdown of FABP1 resulted in a significant decrease in liver weight and hepatic triglyceride accumulation[2]. This was accompanied by a significant reduction in the mRNA expression of key inflammatory markers, as detailed in the table below[2].

| Treatment Group | MCP1 mRNA Expression (relative to control) | TNFα mRNA Expression (relative to control) | IL-6 mRNA Expression (relative to control) |

| Ad-shLacZ (Control) | 1.0 | 1.0 | 1.0 |

| Ad-shFABP1 (FABP1 Knockdown) | ~0.6 (P < 0.05) | ~0.5 (P < 0.05) | ~0.4 (P < 0.05) |

| Table 1: Effect of FABP1 Knockdown on Inflammatory Cytokine Expression in a Mouse Model of NAFLD. Data are presented as mean relative expression. P-values indicate statistical significance compared to the control group.[2] |